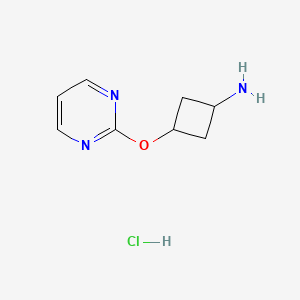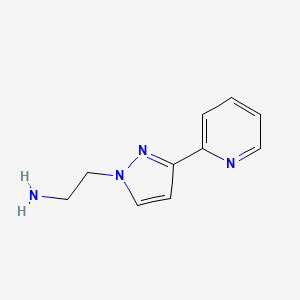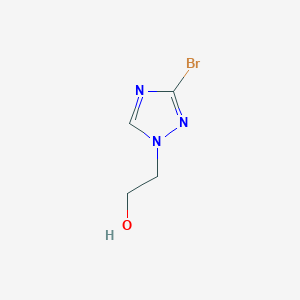
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (3PCBHCl) is a synthetic compound that has been widely studied for its biochemical and physiological effects. It is a cyclic amine derivative of the pyrimidine ring, and is used in scientific research to study the effects of various physiological processes. The purpose of
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride and its derivatives demonstrate promising antimicrobial and anticancer activities. For example, a study reported the synthesis of various pyrimidine derivatives, including those related to 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine, and found them to have significant in vitro cytotoxicity against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines. This highlights their potential in cancer research and treatment (El-Sawy et al., 2013).
Insecticidal and Antibacterial Potential
Another study synthesized pyrimidine-linked pyrazole heterocyclics, which are structurally related to 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine, and evaluated their insecticidal and antibacterial potential. The findings suggest the potential application of these compounds in pest control and the treatment of bacterial infections (Deohate & Palaspagar, 2020).
Novel Cyclization Products
Research on N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines, which are related to 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine, has led to the discovery of new cyclization products. These findings can enhance our understanding of chemical reactions involving pyrimidine compounds and open up new avenues in synthetic chemistry (Okuda et al., 2015).
Structure-Activity Relationship in Antimicrobial Agents
A study on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, structurally similar to 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine, highlighted their pronounced antimicrobial properties. This research is crucial in understanding the structure-activity relationship in antimicrobial agents and developing new therapeutic drugs (Sirakanyan et al., 2021).
Propriétés
IUPAC Name |
3-pyrimidin-2-yloxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-6-4-7(5-6)12-8-10-2-1-3-11-8;/h1-3,6-7H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDAYLYUSCZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=NC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride | |
CAS RN |
1803566-60-0 | |
| Record name | Cyclobutanamine, 3-(2-pyrimidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803566-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)
![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride](/img/structure/B1406699.png)
![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)


![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)
